molecular formula C10H16N2O B13180938 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol

Cat. No.: B13180938
M. Wt: 180.25 g/mol
InChI Key: OQNFMYUISITLHW-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol backbone with an amino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-pyridinecarboxaldehyde and 2,2-dimethylpropanal.

    Formation of Intermediate: The aldehydes undergo a condensation reaction in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-one, while reduction can produce various amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.

    3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol: Another isomer with the pyridine ring attached at the 4-position.

    2,2-Dimethyl-1-(pyridin-3-yl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

The unique combination of the amino group, pyridine ring, and propanol backbone in 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-pyridin-3-ylpropan-1-ol

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3

InChI Key

OQNFMYUISITLHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CN=CC=C1)O

Origin of Product

United States

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